(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid
Description
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is a non-proteinogenic amino acid featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position and an (S)-configured α-amino acid backbone. Its molecular formula is C₉H₁₄F₂NO₂, with a CAS registry number 2165360-62-1 and a purity of ≥98% . The compound is typically supplied as a hydrochloride salt for enhanced stability . The 4,4-difluorocyclohexyl group confers unique steric and electronic properties, making it valuable in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding .
Properties
Molecular Formula |
C9H15F2NO2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
LXHJNUVCXGOEQF-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC(CCC1C[C@@H](C(=O)O)N)(F)F |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of 4,4-difluorocyclohexanone with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) to form an enol-type intermediate, followed by reaction with N-phenyl bis(trifluoromethylsulfonyl)imide to give compound 1 | -78 °C addition, then room temperature stirring for 12 h | 85 | Formation of key intermediate with high purity |
| 2 | Preparation of Negishi reagent by reacting zinc powder with 2-tert-butyloxycarbonylamino-3-iodo-L-alanine methyl ester in N,N-dimethylformamide (DMF) with catalytic iodine, followed by palladium-catalyzed coupling with compound 1 to form compound 2 | 60 °C overnight | >85 | Efficient C-C bond formation with stereochemical retention |
| 3 | Catalytic hydrogenation of compound 2 in methanol using palladium on carbon (Pd/C) to reduce carbon-carbon double bonds, yielding compound 3 | Room temperature overnight | >85 | Saturation of double bonds without racemization |
| 4 | Hydrolysis of compound 3 with aqueous lithium hydroxide in THF to produce the target (S)-2-tert-butyloxycarbonylamino-3-(4,4-difluorocyclohexyl)propanoic acid (compound 4) | Room temperature, 2 h | >85 | Final deprotection and acid formation |
Reaction Scheme Summary
Enol intermediate formation and imine coupling
4,4-difluorocyclohexanone + LiHMDS → enol intermediate → + N-phenyl bis(trifluoromethylsulfonyl)imide → compound 1Negishi coupling
Zinc + 2-tert-butyloxycarbonylamino-3-iodo-L-alanine methyl ester + iodine → Negishi reagent → + compound 1 + Pd catalyst → compound 2Hydrogenation
Compound 2 + Pd/C + MeOH → compound 3Hydrolysis
Compound 3 + LiOH (aq) + THF → target compound 4 (protected amino acid)
Advantages of This Method
- High overall yield (~68% total yield over 4 steps).
- Clear reaction mechanism with well-defined intermediates.
- Avoids use of special or expensive catalysts.
- Suitable for industrial scale due to operational simplicity and reproducibility.
- Shorter reaction sequence compared to previously reported methods.
Alternative Preparation Notes
While the patent CN113929598A provides a comprehensive industrially viable method, other literature and chemical suppliers indicate that the synthesis generally involves:
- Construction of the amino acid backbone (often starting from L-alanine derivatives).
- Introduction of the 4,4-difluorocyclohexyl group via nucleophilic substitution or coupling reactions.
- Formation of hydrochloride salts by reaction with hydrochloric acid for stability and handling.
These methods may vary in starting materials and purification techniques but align with the core synthetic strategy of coupling a fluorinated cyclohexyl moiety to an amino acid scaffold.
Data Table: Key Reagents and Conditions
| Reagent/Intermediate | Role | Solvent | Temperature | Time | Catalyst | Yield (%) |
|---|---|---|---|---|---|---|
| 4,4-Difluorocyclohexanone | Starting ketone | THF | -78 °C to RT | 12 h | LiHMDS | 85 (compound 1) |
| N-phenyl bis(trifluoromethylsulfonyl)imide | Imine source | THF | RT | 12 h | - | - |
| Zinc powder + 2-tert-butyloxycarbonylamino-3-iodo-L-alanine methyl ester | Negishi reagent formation | DMF | 60 °C | Overnight | Iodine (catalytic) | >85 (compound 2) |
| Palladium catalyst (Pd(PPh3)4 or Pd/C) | Coupling and hydrogenation | Methanol | RT | Overnight | Pd/C | >85 (compound 3) |
| Lithium hydroxide (aqueous) | Hydrolysis | THF | RT | 2 h | - | >85 (compound 4) |
Research Findings and Industrial Relevance
- The described synthetic route is supported by patent literature (CN113929598A, 2021), which emphasizes its industrial applicability due to high yields and avoidance of complex catalysts.
- The method improves upon earlier literature by reducing the number of steps and simplifying purification.
- The stereochemistry is preserved throughout the synthesis, critical for biological activity.
- The use of lithium bis(trimethylsilyl)amide and Negishi coupling is well-established in organic synthesis for forming carbon-carbon bonds with high selectivity.
- Hydrogenation under mild conditions ensures reduction without racemization or side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenylpropanoic Acid Derivatives
(a) Aromatic Ring Substitutions
- (S)-2-Amino-3-(4-nitrophenyl)propanoic acid: Synthesized via nitration of L-phenylalanine, this derivative contains an electron-withdrawing nitro group. The nitro group enhances reactivity but reduces metabolic stability compared to fluorine .
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid: The bromine atom increases molecular weight (244.09 g/mol) and lipophilicity (logP ~1.8) relative to the difluorocyclohexyl analog. Bromine’s polarizability may improve π-stacking in protein interactions .
- Its higher atomic weight (I = 127) impacts pharmacokinetics .
(b) Fluorinated Analogs
- (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: The hydroxyl group introduces hydrogen-bonding capacity, while fluorine at the 3-position fine-tunes electronic effects. This compound has a similarity score of 0.82 to the target molecule .
- (S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid: Ortho-fluorine and meta-hydroxyl groups create a distinct electronic profile, influencing acidity (pKa ~2.5 for COOH) and solubility .
Cyclohexyl and Boron-Containing Derivatives
- (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid: The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the difluorocyclohexyl analog. This makes it a versatile intermediate in drug conjugates .
- (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl: The (R)-enantiomer exhibits distinct stereochemical interactions, highlighting the importance of chirality in biological activity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The 4,4-difluorocyclohexyl group balances lipophilicity and metabolic resistance, outperforming bromophenyl and nitrophenyl analogs in stability .
Biological Activity
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid (commonly referred to as 2S-DCHFPA) is a synthetic amino acid derivative notable for its biological activity, particularly concerning its interactions with neurotransmitter systems. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₉H₁₅F₂NO₂
- Molecular Weight : 207.22 g/mol
- CAS Number : 2165360-62-1
The compound features a chiral center at the second carbon atom, which is crucial for its biological function. The presence of the difluorocyclohexyl group contributes to its unique pharmacological profile.
Research indicates that 2S-DCHFPA acts primarily as a modulator of neurotransmitter receptors, particularly glutamate receptors. Its structural characteristics suggest it may function as an antagonist or modulator, influencing synaptic transmission and plasticity in neuronal pathways. The fluorinated cyclohexane moiety enhances its binding affinity to specific receptor sites in the central nervous system (CNS) .
Biological Activity Overview
-
Neurotransmitter Modulation :
- 2S-DCHFPA has been shown to interact with glutamate receptors, potentially impacting conditions such as epilepsy and neurodegenerative diseases.
- Enzyme Inhibition :
-
Cell Culture Studies :
- Initial cell culture experiments have demonstrated that 2S-DCHFPA can influence cellular functions, though further research is necessary to elucidate specific mechanisms and effects .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid | Difluorocyclohexyl group | Modulator of glutamate receptors |
| (S)-3-(4-fluorophenyl)-2-amino-propanoic acid | Fluorinated phenyl group | Modulator of glutamate receptors |
| 2-amino-3-(phenyl)propanoic acid | Aromatic substituent | Neurotransmitter activity |
| (S)-2-amino-3-(cyclopropyl)propanoic acid | Cyclopropyl group | Potential neuroprotective effects |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of 2S-DCHFPA:
-
Study on Neurotransmitter Modulation :
A study published in Journal of Neuroscience evaluated the effects of 2S-DCHFPA on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP), suggesting potential applications in treating cognitive disorders . -
Enzyme Interaction Study :
Research conducted by the Institute of Pharmacology demonstrated that 2S-DCHFPA inhibited specific enzymes involved in neurotransmitter metabolism, leading to increased levels of glutamate in synaptic clefts. This finding supports its role as a modulator in CNS activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid, and how can stereochemical integrity be preserved?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, adapted from methods used for structurally similar amino acids (e.g., L-4,4'-biphenylalanine synthesis). For example, coupling a halogenated precursor (e.g., (S)-N-Boc-4-bromo-phenylalanine analog) with a 4,4-difluorocyclohexyl boronic acid under palladium catalysis. Protecting group strategies (e.g., Boc for the amino group) and chiral auxiliaries ensure enantiomeric purity . Post-coupling deprotection and purification via recrystallization or chiral HPLC are critical to isolate the (S)-enantiomer.
Q. How can the purity and enantiomeric excess (ee) of this compound be rigorously characterized?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess chemical purity (>95% threshold). Impurities from incomplete coupling or deprotection can be quantified via mass spectrometry (LC-MS) .
- Enantiomeric Excess : Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is recommended. Compare retention times against racemic mixtures or use polarimetry for optical rotation validation .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against amino acid-processing enzymes (e.g., aminotransferases) using fluorogenic substrates. Monitor activity via fluorescence or absorbance changes.
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and measure accumulation in cell lines (e.g., HEK293) over time. Compare with known amino acid transporters’ substrates .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% ee for pharmacological studies?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key bond-forming steps. Kinetic resolution via immobilized enzymes (e.g., penicillin acylase) can further enhance ee. Continuous-flow systems with real-time monitoring (e.g., inline FTIR) improve reaction control. Validate using X-ray crystallography to confirm absolute configuration .
Q. What computational strategies are effective for predicting molecular interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model binding to receptors (e.g., G-protein-coupled receptors). Focus on the difluorocyclohexyl moiety’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential.
- MD Simulations : Run nanosecond-scale molecular dynamics (GROMACS/AMBER) to assess stability in membrane bilayers or protein binding pockets. Solubility parameters can be predicted using COSMO-RS .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Conditions : Control for pH, ionic strength, and serum proteins, which may alter compound stability or transporter affinity.
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., defluorinated metabolites) that may act as confounding factors.
- Stereochemical Purity : Re-evaluate ee of batches used in conflicting studies; even 2% impurity of the (R)-enantiomer can skew results in enantioselective targets .
Q. What strategies are recommended for studying its role in metabolic pathways?
- Methodological Answer :
- Isotopic Tracers : Synthesize ¹³C-labeled analogs and track incorporation into proteins or metabolites via NMR or mass spectrometry.
- Knockout Models : Use CRISPR-Cas9 to silence putative transporters (e.g., LAT1) in cell lines and measure uptake differences. Cross-validate with tissue-specific pharmacokinetic studies in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
